molecular formula C8H10N2 B034313 1-Pent-4-ynylimidazole CAS No. 110528-65-9

1-Pent-4-ynylimidazole

Cat. No. B034313
Key on ui cas rn: 110528-65-9
M. Wt: 134.18 g/mol
InChI Key: UVETWMSLYHVMAQ-UHFFFAOYSA-N
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Patent
US08093229B2

Procedure details

A mixture of pent-4-ynyl methanesulfonate (1.06 g), imidazole (534 mg) and K2CO3 (3.66 g) in 2-butanone (11 mL) was heated to reflux overnight. Work-up (DCM, H2O), drying (Na2SO4) and concentration gave 1-(pent-4-ynyl)-1H-imidazole (472 mg).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
534 mg
Type
reactant
Reaction Step One
Name
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][CH2:8][C:9]#[CH:10])(=O)=O.[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.C([O-])([O-])=O.[K+].[K+].C(Cl)Cl>CC(=O)CC.O>[CH2:6]([N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1)[CH2:7][CH2:8][C:9]#[CH:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
CS(=O)(=O)OCCCC#C
Name
Quantity
534 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
3.66 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
11 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration

Outcomes

Product
Name
Type
product
Smiles
C(CCC#C)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 472 mg
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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